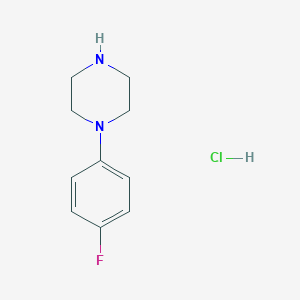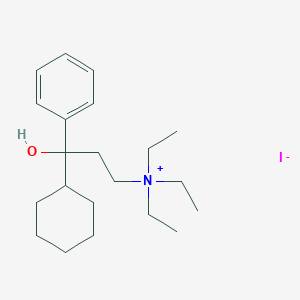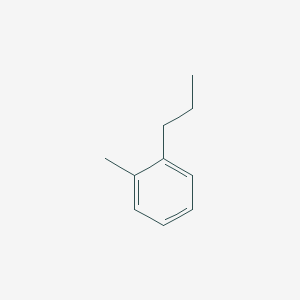
2,2,3-トリメチルブタン-1,3-ジオール
概要
説明
2,2,3-Trimethylbutane-1,3-diol is an organic compound with the molecular formula C7H16O2. It is a diol, meaning it contains two hydroxyl groups (-OH) attached to a hydrocarbon chain. This compound is known for its unique structure, which includes three methyl groups attached to the butane backbone, making it a highly branched molecule .
科学的研究の応用
2,2,3-Trimethylbutane-1,3-diol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and polymers.
Biology: The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.
作用機序
Target of Action
2,2,3-Trimethylbutane-1,3-diol, also known as Triptane , is an organic chemical compound with the molecular formula C7H16O2 . It is an alkane, specifically the most compact and heavily branched of the heptane isomers
Mode of Action
It is known that triptane is commonly used as an anti-knock additive in aviation fuels . This suggests that it may interact with combustion processes to prevent engine knocking, a phenomenon that can cause damage to engine components.
Biochemical Pathways
As an alkane, it is likely involved in combustion reactions when used as a fuel additive .
Result of Action
As an anti-knock additive in aviation fuels, its primary effect is likely to be the prevention of engine knocking .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2,2,3-Trimethylbutane-1,3-diol. For instance, temperature and pressure conditions can affect the combustion process in which this compound is involved . .
準備方法
Synthetic Routes and Reaction Conditions: 2,2,3-Trimethylbutane-1,3-diol can be synthesized through various methods. One common approach involves the hydroxylation of 2,2,3-trimethylbutane using osmium tetroxide (OsO4) followed by reduction with sodium bisulfite (NaHSO3). This method ensures the formation of the diol with high stereochemical control .
Industrial Production Methods: In industrial settings, the production of 2,2,3-trimethylbutane-1,3-diol often involves the catalytic hydrogenation of 2,2,3-trimethylbutanone. This process is typically carried out under high pressure and temperature conditions using a suitable catalyst such as palladium on carbon (Pd/C) .
化学反応の分析
Types of Reactions: 2,2,3-Trimethylbutane-1,3-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: It can be reduced to form alkanes using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) in anhydrous conditions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkanes.
Substitution: Formation of alkyl halides.
類似化合物との比較
1,3-Butanediol: A diol with a similar structure but without the methyl groups.
2,2-Dimethyl-1,3-propanediol: Another diol with two methyl groups attached to the central carbon atom.
2,3-Butanediol: A diol with hydroxyl groups on adjacent carbon atoms but without the methyl groups.
Uniqueness: 2,2,3-Trimethylbutane-1,3-diol is unique due to its highly branched structure, which imparts distinct physical and chemical properties. The presence of three methyl groups enhances its hydrophobicity and affects its reactivity compared to other diols .
特性
IUPAC Name |
2,2,3-trimethylbutane-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16O2/c1-6(2,5-8)7(3,4)9/h8-9H,5H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWRDQCHWQGNXNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)C(C)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00381664 | |
| Record name | 2,2,3-trimethylbutane-1,3-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00381664 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16343-75-2 | |
| Record name | 2,2,3-trimethylbutane-1,3-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00381664 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















![1,4-Dioxaspiro[4.6]undecane](/img/structure/B92739.png)
